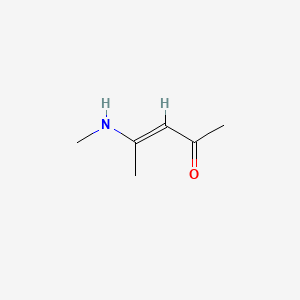
Acid Yellow 158
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 158 is an organic dye known for its bright yellow color. It is a weak acid dye that is soluble in water and alcohol solvents. This compound exhibits good light and temperature resistance under acidic conditions but may become unstable under alkaline conditions . This compound is primarily used as a dye and pigment in various industries, including textiles, leather, paper, inks, and coatings .
Preparation Methods
Acid Yellow 158 is generally prepared through chemical synthesis. Common methods include the aniline method and the dithiocyanate method . During the preparation process, it is crucial to control reaction conditions such as temperature, reaction time, and the ratio of reactants . Industrial production often involves large-scale synthesis with stringent control over these parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Acid Yellow 158 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Under reducing conditions, this compound can be converted into its corresponding amines.
Substitution: This dye can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acid Yellow 158 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: this compound is employed in biological staining techniques to visualize cellular components.
Mechanism of Action
The mechanism of action of Acid Yellow 158 involves its interaction with various molecular targets. In biological systems, it can bind to cellular components, leading to changes in their structure and function. The dye’s effects are mediated through its ability to absorb light and emit color, which is utilized in various staining and visualization techniques .
Comparison with Similar Compounds
Acid Yellow 158 can be compared with other similar compounds such as:
Acid Yellow 17: Another acidic dye with similar applications but different chemical properties.
Acid Yellow 23: Known for its use in food coloring and has different stability and solubility characteristics.
Acid Yellow 36: Used in textile dyeing with distinct lightfastness and washfastness properties.
This compound is unique due to its specific solubility, stability under acidic conditions, and its bright yellow color, making it suitable for a wide range of applications .
Properties
CAS No. |
12220-84-7 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
0 |
Synonyms |
Acid Yellow 158 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




